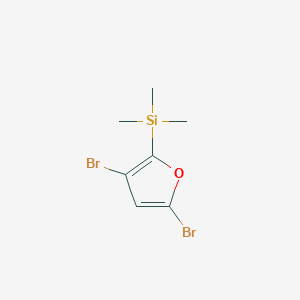

2,4-Dibromo-5-(trimethylsilyl)furan

Description

Properties

CAS No. |

160084-09-3 |

|---|---|

Molecular Formula |

C7H10Br2OSi |

Molecular Weight |

298.05 g/mol |

IUPAC Name |

(3,5-dibromofuran-2-yl)-trimethylsilane |

InChI |

InChI=1S/C7H10Br2OSi/c1-11(2,3)7-5(8)4-6(9)10-7/h4H,1-3H3 |

InChI Key |

FDVMXHWVRNBCQS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(O1)Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,4 Dibromo 5 Trimethylsilyl Furan

Reactivity Profiles of the Bromo Substituents at the C-2 and C-4 Positions

The differential reactivity of the bromine atoms at the C-2 and C-4 positions is a key feature of 2,4-dibromo-5-(trimethylsilyl)furan. The C-2 position is generally more susceptible to reaction due to the activating effect of the adjacent oxygen atom and the steric influence of the neighboring trimethylsilyl (B98337) group at C-5.

Nucleophilic Displacement and Functional Group Interconversion Strategies

The bromo substituents on the furan (B31954) ring can be displaced by various nucleophiles, although this often requires activation, such as through metal-halogen exchange. uoanbar.edu.iq The C-2 bromine is typically more reactive towards such exchanges. Functional group interconversions can also be achieved, for instance, by converting the bromo groups into other functionalities like nitriles or azides, which are valuable for further synthetic elaborations. vanderbilt.edu The choice of reagents and reaction conditions is crucial for achieving selective functionalization at either the C-2 or C-4 position. rsc.org

Halogen Dance and Rearrangement Mechanisms in Dibromofurans

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This process is typically base-catalyzed and proceeds through a series of deprotonation and halogenation-dehalogenation steps. whiterose.ac.ukclockss.org In the context of dibromofurans, this rearrangement can lead to isomeric products that might be difficult to access through direct synthesis. whiterose.ac.uk The driving force for this migration is thermodynamic stability, and the reaction can be influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org While specific studies on the halogen dance of this compound are not extensively documented, the principles observed in other brominated heterocycles, like thiophenes and pyridines, provide a framework for understanding its potential rearrangement pathways. whiterose.ac.ukclockss.orgias.ac.in The presence of the bulky trimethylsilyl group at C-5 would likely exert a significant steric influence on the regiochemical outcome of any potential halogen dance rearrangement.

Transformations Involving the Trimethylsilyl Group at the C-5 Position

The trimethylsilyl (TMS) group at the C-5 position is not merely a passive substituent; it serves as a versatile handle for a variety of chemical transformations.

Electrophilic Ipso-Substitution Reactions

The C-Si bond in this compound is susceptible to cleavage by electrophiles, leading to ipso-substitution where the TMS group is replaced by the incoming electrophile. This type of reaction allows for the direct introduction of a wide range of functional groups at the C-5 position. For instance, bromodesilylation can be used to introduce a third bromine atom onto the furan ring. researchgate.net Similarly, other electrophiles, such as acyl chlorides or aldehydes, can be employed to install ketone or alcohol functionalities, respectively. The mechanism often involves the formation of a stabilized intermediate, and the reaction conditions can be tailored to favor the desired substitution product. nih.gov

Palladium-Catalyzed Cross-Coupling Chemistry of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.com this compound is an excellent substrate for these reactions due to the presence of two reactive C-Br bonds. The differential reactivity of the C-2 and C-4 bromine atoms allows for selective and sequential cross-coupling reactions.

Typically, the C-2 bromine is more reactive in palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. ysu.amuwindsor.caacs.org This allows for the selective introduction of an aryl, vinyl, or alkynyl group at the C-2 position while leaving the C-4 bromine intact for a subsequent coupling reaction. This stepwise approach provides a high degree of control over the final structure of the polysubstituted furan.

Below is a table summarizing the outcomes of various palladium-catalyzed cross-coupling reactions with substrates similar to this compound, illustrating the versatility of this approach.

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Position of Substitution | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | Arylboronic acid | C-2 | acs.org |

| Stille | Pd(PPh₃)₄ | Organostannane | C-2 | acs.org |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | C-2 | sigmaaldrich.com |

| Heck | Pd(OAc)₂ | Alkene | C-2 | sigmaaldrich.com |

This selective reactivity, combined with the transformations possible at the trimethylsilyl group, underscores the significant synthetic utility of this compound in the construction of complex and highly functionalized furan-containing molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction is prized for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.org The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For polyhalogenated heterocycles like this compound, regioselectivity is a key consideration. Studies on analogous compounds, such as 2,3,4,5-tetrabromofuran, have demonstrated that Suzuki-Miyaura coupling occurs preferentially at the α-positions (C2 and C5) of the furan ring. rsc.orgrsc.org This selectivity is governed by the higher intrinsic electrophilicity and susceptibility to oxidative addition of C-Br bonds at the α-positions compared to the β-positions. nih.gov

In the case of this compound, the bromine at the C2 position is anticipated to be significantly more reactive than the bromine at the C4 position. Therefore, a mono-arylation or -vinylation can be selectively achieved at the C2 position by using a controlled stoichiometry of the organoboron reagent. The bulky trimethylsilyl group at the adjacent C5 position may exert a minor steric influence, but the electronic preference for the α-position is expected to be the dominant controlling factor. Subsequent coupling at the C4 position would require more forcing conditions.

Table 1: Predicted Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Organoboron Reagent | Equivalents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Predicted Major Product | Expected Yield |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | 1.1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2-Phenyl-4-bromo-5-(trimethylsilyl)furan | High |

| 2 | 4-Methoxyphenylboronic acid | 1.1 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 2-(4-Methoxyphenyl)-4-bromo-5-(trimethylsilyl)furan | High |

| 3 | Thiophen-2-ylboronic acid | 1.1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2-(Thiophen-2-yl)-4-bromo-5-(trimethylsilyl)furan | Good-High |

| 4 | Phenylboronic acid | 2.5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 2,4-Diphenyl-5-(trimethylsilyl)furan | Moderate-Good |

Stille Coupling Reactions: Scope and Regioselectivity Considerations

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is renowned for its versatility and tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. libretexts.org The primary drawback is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The regioselectivity of the Stille coupling on halogenated furans mirrors that of the Suzuki reaction, with a strong preference for reaction at the α-halides. uwindsor.ca For this compound, selective coupling at the C2-bromo position is expected under mild conditions. The C-Sn bond of the organostannane facilitates the transmetalation step. The scope of the Stille reaction is broad, allowing for the introduction of aryl, vinyl, and alkynyl groups. wikipedia.org In some cases, the presence of copper(I) salts as additives can accelerate the reaction and influence selectivity. uwindsor.ca

Table 2: Predicted Stille Coupling Reactions of this compound

| Entry | Organostannane Reagent | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Predicted Major Product | Expected Yield |

|---|---|---|---|---|---|---|---|

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 100 | 2-Phenyl-4-bromo-5-(trimethylsilyl)furan | High |

| 2 | (Tributylstannyl)ethene | PdCl₂(PPh₃)₂ | - | DMF | 80 | 2-Vinyl-4-bromo-5-(trimethylsilyl)furan | Good |

| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | CuI | DMF | 60 | 2-(Thiophen-2-yl)-4-bromo-5-(trimethylsilyl)furan | High |

| 4 | (Tributylstannyl)benzene | Pd₂(dba)₃ / P(2-furyl)₃ | - | Toluene | 110 | 2,4-Diphenyl-5-(trimethylsilyl)furan | Moderate |

Negishi Coupling and Other Organometallic Cross-Coupling Pathways

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling chemistry. organic-chemistry.org This heightened reactivity allows for couplings that may be challenging under Suzuki or Stille conditions, often proceeding at lower temperatures. However, organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. libretexts.org The reaction demonstrates broad substrate scope and functional group tolerance, including silyl (B83357) groups. organic-chemistry.org

As with the previously discussed methods, the Negishi coupling on this compound is expected to be highly regioselective for the C2 position. The formation of the organozinc reagent can be achieved in situ from the corresponding organohalide, which then couples with the furan substrate in the presence of a palladium or nickel catalyst. organic-chemistry.org

Other organometallic cross-coupling pathways, such as Hiyama (organosilicon) and Kumada (Grignard) couplings, could also be employed. Hiyama coupling is an attractive alternative as it avoids toxic tin reagents and uses stable organosilanes, though an activating agent (like fluoride) is often required. Kumada coupling, using highly reactive Grignard reagents, is effective but has limited functional group compatibility. For a substrate like this compound, the Negishi coupling offers a good balance of high reactivity and reasonable functional group tolerance.

Table 3: Predicted Negishi Coupling Reactions of this compound

| Entry | Organozinc Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Predicted Major Product | Expected Yield |

|---|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 2-Phenyl-4-bromo-5-(trimethylsilyl)furan | High |

| 2 | Allylzinc bromide | Pd(dppf)Cl₂ | THF | 25 | 2-Allyl-4-bromo-5-(trimethylsilyl)furan | Good-High |

| 3 | Benzylzinc chloride | NiCl₂(dppe) | THF | 60 | 2-Benzyl-4-bromo-5-(trimethylsilyl)furan | Good |

Elucidation of Reaction Mechanisms Through Experimental and Computational Studies

Understanding the intricate mechanisms of cross-coupling reactions is crucial for optimizing reaction conditions and predicting outcomes for new substrates. A combination of computational modeling and experimental investigation provides deep insights into the catalytic cycle.

Density Functional Theory (DFT) for Mechanistic Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organometallic catalysis. nih.gov DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. researchgate.net

For this compound, DFT studies would be instrumental in quantifying the regioselectivity of the initial oxidative addition step. By calculating the activation energy barriers for the cleavage of the C2-Br bond versus the C4-Br bond by a Pd(0) complex, a theoretical basis for the observed (or expected) selectivity can be established. These calculations would likely confirm a lower energy barrier for the oxidative addition at the α-position (C2), consistent with experimental observations on similar furan systems. nih.gov Furthermore, DFT can be used to analyze the electronic effects of the trimethylsilyl group and the steric influence of different phosphine (B1218219) ligands on the catalyst, helping to rationalize their impact on reaction rates and efficiency.

Kinetic Investigations and Stereochemical Outcomes

Experimental kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law and identification of the rate-determining step in the catalytic cycle. uwindsor.ca For the cross-coupling of this compound, kinetic analysis could involve systematically varying the concentrations of the substrate, coupling partner, catalyst, and base while monitoring the rate of product formation. Such studies could confirm whether oxidative addition or transmetalation is the rate-limiting step and elucidate the role of additives like copper(I) salts or different solvent systems. rsc.org

Stereochemical outcomes are a critical aspect of cross-coupling reactions, particularly when creating chiral centers. In the context of coupling reactions at the sp²-hybridized carbons of the furan ring of this compound, the stereochemistry of the furan core itself is not a factor. However, if the incoming nucleophile (e.g., a secondary alkylboron reagent) possesses a stereocenter, the stereochemical course of the reaction (retention or inversion) becomes important. While not directly applicable to the furan ring's carbons, understanding the principles of stereospecific cross-coupling is vital for the broader application of these methods in complex molecule synthesis.

Derivatization and Advanced Functionalization of 2,4 Dibromo 5 Trimethylsilyl Furan

Strategic Diversification via C-Br Bond Functionalization

The carbon-bromine (C-Br) bonds at the 2- and 4-positions of the furan (B31954) ring are primary sites for introducing molecular diversity. The differential reactivity of these positions can, in principle, be exploited for selective functionalization. Palladium-catalyzed cross-coupling reactions are a cornerstone of this strategy, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. sigmaaldrich.com

Common cross-coupling reactions applicable to dibromofurans include the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. For instance, the Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, is a powerful tool for creating C-C bonds. ysu.am The choice of palladium catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of these transformations. acs.org While specific studies on 2,4-dibromo-5-(trimethylsilyl)furan are not extensively documented, the reactivity of similar brominated furans suggests that sequential and selective coupling reactions are feasible. researchgate.net For example, the 2-position of the furan ring is often more reactive towards lithiation and subsequent reactions than the 3- or 4-position, a principle that can be extended to selective cross-coupling reactions.

The "halogen dance" reaction, a base-promoted isomerization of halogens on aromatic rings, represents another potential pathway for functionalization, although it may lead to mixtures of isomers. researchgate.netrsc.org The functionalization of the C-Br bonds is a critical step in the synthesis of furan-containing oligomers and polymers, where these bonds serve as handles for chain extension.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-Br Bond Functionalization of Bromoarenes

| Coupling Reaction | Reagents | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl, Aryl-Alkenyl |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkenyl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Aryl-Amine |

This table presents generally applicable conditions for the functionalization of bromoarenes and is intended to be illustrative of the potential transformations for this compound based on established organometallic chemistry.

Oligomerization and Polymerization Studies of Furan Monomers Incorporating this compound Units

The development of conjugated materials based on furan has garnered significant interest due to the potential for creating sustainable and high-performance organic electronics. rsc.orgresearchgate.net Furan-containing polymers are explored as alternatives to their thiophene-based counterparts, often exhibiting desirable properties such as increased planarity and solubility. researchgate.net The monomer this compound is a potential building block for such materials, with its functional groups allowing for various polymerization strategies.

The construction of functionalized α-oligofurans can be achieved through a step-wise approach, where bifunctional monomers are sequentially added. nih.gov For example, a desilylation-coupling sequence can be employed to extend the oligomer chain. The planarity of the resulting oligofuran backbone is a key factor influencing its electronic properties. nih.gov The synthesis of macrocyclic oligofurans has also been reported, demonstrating the versatility of furan-based building blocks in creating complex, shape-persistent architectures.

The electronic and optical properties of conjugated furan-based systems are intimately linked to their molecular structure. acs.org Key structural parameters that influence these properties include the conjugation length, the nature and position of substituents, and the degree of planarity of the polymer backbone.

Increasing the conjugation length generally leads to a red-shift in the absorption and emission spectra, corresponding to a smaller HOMO-LUMO gap. nih.gov The introduction of electron-donating or electron-withdrawing groups can further tune the electronic energy levels. Polyfurans are often more rigid than polythiophenes, which can lead to enhanced electronic coupling along the polymer chain. rsc.orgnih.gov

The study of structure-property relationships in furan-based copolymers has shown that small changes in the composition can have a significant impact on the material's mechanical and degradation properties. rsc.org For instance, the incorporation of different furan-derived monomers can alter the crystallinity and elasticity of the resulting polymer. rsc.org The electropolymerization of oligofurans has been shown to produce stable and conductive polyfuran films, with properties that are comparable or superior to those of electrochemically prepared polythiophenes. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Furan Compounds

Comprehensive Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2,4-Dibromo-5-(trimethylsilyl)furan , a complete NMR analysis would involve ¹H (proton), ¹³C (carbon-13), and ²⁹Si (silicon-29) NMR experiments.

¹H NMR would be expected to show a single signal for the proton on the furan (B31954) ring and a signal for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The chemical shift of the furan proton would be influenced by the electronegative bromine atoms and the silyl (B83357) group.

¹³C NMR would provide signals for the four distinct carbon atoms of the furan ring and the carbon atoms of the TMS group. The positions of the bromine and trimethylsilyl substituents would be confirmed by the chemical shifts of the furan carbons.

²⁹Si NMR would show a characteristic signal confirming the presence of the silicon atom.

However, no published ¹H, ¹³C, or ²⁹Si NMR spectra or corresponding data tables for This compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of This compound would confirm its molecular formula, C₇H₉Br₂OSi. The isotopic pattern observed would be characteristic of a molecule containing two bromine atoms.

Furthermore, analysis of the fragmentation pattern would offer insights into the molecule's structure, likely showing the loss of methyl groups from the TMS moiety or cleavage of the C-Si bond.

Despite the importance of this technique, no experimental HRMS data, including exact mass measurements or fragmentation patterns for This compound , are available in the reviewed literature.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of This compound could be grown, this technique would precisely map the three-dimensional arrangement of its atoms. This would confirm the substitution pattern on the furan ring and detail the geometry of the trimethylsilyl group in the solid state.

A search for crystallographic databases and relevant literature yielded no results for the single-crystal X-ray structure of This compound .

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy of This compound would be expected to show characteristic absorption bands for the furan ring C-O-C stretching, C=C stretching, and C-H bending vibrations. Additionally, strong bands corresponding to the Si-C bonds and CH₃ bending and stretching of the trimethylsilyl group would be present. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Raman Spectroscopy would complement the IR data, providing information on the polarizability of the bonds and potentially offering clearer signals for the furan ring and C-Br bonds.

No published IR or Raman spectra, nor any associated vibrational frequency data tables for This compound , were found in the course of this review.

Computational Chemistry Approaches to 2,4 Dibromo 5 Trimethylsilyl Furan Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By calculating the electron density, DFT can provide insights into molecular geometry, vibrational frequencies, and various electronic properties. nih.govbenthamdirect.com For a molecule like 2,4-Dibromo-5-(trimethylsilyl)furan, DFT calculations would be instrumental in understanding the influence of the bromo and trimethylsilyl (B98337) substituents on the furan (B31954) ring's electronic environment.

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to optimize the molecular geometry of this compound. nih.govresearchgate.net This would provide data on bond lengths, bond angles, and dihedral angles, revealing any potential steric strain or electronic effects introduced by the substituents. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. It is hypothesized that the electron density of the HOMO would be localized primarily on the furan ring and the bromine atoms, while the LUMO might be distributed over the silicon atom and the carbon backbone. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions.

| Property | Theoretical Description | Potential Insights for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | Indicates the propensity of the molecule to donate electrons. The bromine and furan ring are likely contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | Indicates the propensity of the molecule to accept electrons. The trimethylsilyl group may influence this. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. |

This table represents a theoretical framework for data that would be generated from DFT calculations.

Prediction of Reactivity and Regioselectivity from Electronic Descriptors

DFT calculations can furnish various electronic descriptors that help predict a molecule's reactivity and the regioselectivity of its reactions. These descriptors include electrostatic potential (ESP) maps, Mulliken atomic charges, and Fukui functions. An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the case of this compound, an ESP map would likely show negative potential around the bromine atoms and the oxygen of the furan ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential might be observed around the hydrogen atoms and parts of the trimethylsilyl group. Fukui functions could be employed to more precisely predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, thus guiding the understanding of its reaction mechanisms.

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, including the identification of intermediates and the calculation of transition state geometries and energies. For a substituted furan like this compound, computational methods could elucidate the mechanisms of reactions such as electrophilic substitution, metal-halogen exchange, or cross-coupling reactions.

By mapping the potential energy surface of a reaction, researchers can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. For instance, in a hypothetical reaction, calculations could determine whether the substitution occurs preferentially at the C3 position of the furan ring and what the structure of the corresponding transition state looks like.

Molecular Dynamics Simulations and Conformational Landscape Analysis

This analysis would reveal the most stable conformations and the energy barriers between them. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities. While likely having a relatively rigid core, the orientation of the trimethylsilyl group could be a key dynamic feature.

Quantum Chemical Methods for Predictive Modeling in Furan Chemistry

Quantum chemical methods are foundational to predictive modeling in the chemistry of furans and other heterocyclic compounds. These methods allow for the systematic in silico investigation of how different substituents affect the properties and reactivity of the furan ring. By building and testing computational models against known experimental data for a series of furan derivatives, it is possible to develop predictive models for new, unstudied compounds.

Applications of 2,4 Dibromo 5 Trimethylsilyl Furan in Advanced Materials and Specialized Chemical Synthesis

Versatile Role as a Building Block in Complex Organic Synthesis

The utility of 2,4-Dibromo-5-(trimethylsilyl)furan in complex organic synthesis is rooted in the distinct reactivity of its substituents. The trimethylsilyl (B98337) (TMS) group plays a crucial role, not only by influencing the reactivity of the furan (B31954) ring but also by serving as a handle for selective functionalization. Organosilyl groups are known to act as effective blocking groups and can be replaced by various electrophiles through an ipso-substitution reaction. core.ac.uk This allows for a controlled, stepwise introduction of different functionalities onto the furan core.

The bromine atoms at the C2 and C4 positions are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. libretexts.orgnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The differential reactivity of the bromine atoms can potentially be exploited to achieve selective mono- or di-substitution, further enhancing the compound's synthetic utility. For instance, the bromine at the C2 position is generally more reactive towards lithiation and subsequent reactions than the one at C4.

The general strategy often involves the initial use of the bromine atoms for coupling reactions, followed by the transformation or removal of the TMS group to introduce another point of diversity. This multi-faceted reactivity allows chemists to construct highly substituted and complex furan-containing molecules from a single, well-defined starting material.

Below is a table summarizing the potential synthetic transformations involving this compound, highlighting its role as a versatile synthetic building block.

| Reaction Type | Reagent/Catalyst | Position(s) Involved | Resulting Functionality | Significance |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | C2 and/or C4 | Aryl or vinyl group | Formation of C-C bonds, synthesis of biaryls and conjugated systems. libretexts.org |

| Stille Coupling | Organostannane, Pd catalyst | C2 and/or C4 | Various organic moieties | Mild reaction conditions for C-C bond formation. nih.govresearchgate.net |

| Ipso-Substitution | Electrophile (e.g., Br₂, I₂) | C5 | Halogen or other electrophile | Replacement of the TMS group to introduce new functionality. core.ac.uk |

| Lithiation/Electrophilic Quench | Organolithium reagent, then Electrophile | C2 or C3 (directed by TMS) | Various functional groups | Selective functionalization at specific ring positions. core.ac.uk |

Integration into π-Conjugated Polymer Systems for Electronic Applications

Furan-based π-conjugated polymers are of significant interest for applications in organic electronics due to their potential as semiconducting materials derived from biomass. shareok.org The synthesis of these polymers often relies on the polymerization of di-functionalized furan monomers. This compound is a suitable candidate for such polymerizations, particularly through palladium-catalyzed cross-coupling reactions like Stille or Suzuki-Miyaura coupling. libretexts.orgnih.gov

In this context, the two bromine atoms serve as the points for chain extension, reacting with a co-monomer (e.g., a bis-stannylated or bis-boronylated aromatic compound) to build the polymer backbone. The trimethylsilyl group can enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for processing and device fabrication. Improved solubility allows for the formation of uniform thin films, a prerequisite for efficient organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs).

The electronic properties of the final polymer, such as the bandgap, can be tuned by the choice of the co-monomer, allowing for the rational design of materials with specific absorption and emission characteristics. While the direct polymerization of this compound is a specialized topic, the principles are well-established through the polymerization of similar monomers like 2,5-dibromofuran. core.ac.uk

Precursor for Optoelectronic Materials and Fluorescent Probes

The furan scaffold is a component of various fluorescent molecules and optoelectronic materials. By functionalizing this compound through cross-coupling reactions, it is possible to synthesize novel chromophores and fluorophores. The extended π-conjugation achieved by coupling aryl or other unsaturated groups to the furan ring can lead to materials with interesting photophysical properties, including strong absorption and emission in the visible or near-infrared regions of the electromagnetic spectrum.

The incorporation of furan moieties into larger molecular structures has been shown to yield fluorescent probes that are sensitive to their microenvironment. For example, furan-containing nucleoside analogues have been developed as fluorescent probes for studying nucleic acid structure and dynamics. nih.gov The synthetic versatility of this compound allows for the systematic modification of the electronic and steric properties of the resulting molecules, enabling the fine-tuning of their absorption and emission wavelengths, quantum yields, and solvatochromic behavior. This makes it a valuable starting material for creating custom-designed materials for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Utility in the Synthesis of Biologically Relevant and Complex Heterocyclic Scaffolds

Furan rings are a common structural motif in a wide array of natural products and pharmaceutically active compounds. shareok.orgvulcanchem.com The ability to selectively functionalize this compound makes it an attractive starting point for the synthesis of complex heterocyclic scaffolds with potential biological activity. Many furan-containing compounds exhibit a range of pharmacological properties, including anticancer and anti-inflammatory activities. shareok.orgacs.org

Through sequential cross-coupling reactions, cycloadditions, or other ring-forming strategies, the relatively simple furan core can be elaborated into more complex, polycyclic systems. The bromine and silyl (B83357) functionalities provide orthogonal handles for introducing the necessary complexity. For instance, one bromine could be used to attach a key pharmacophore via Suzuki coupling, while the other positions are modified to modulate properties like solubility or metabolic stability. The synthesis of functionalized (2-furyl)-2-pyrrolidines and the early-stage introduction of a furan moiety in the total synthesis of the natural product Collybolide underscore the importance of furan building blocks in creating medicinally relevant structures. shareok.org

The table below provides examples of complex heterocyclic scaffolds that can be conceptually derived from functionalized furan precursors.

| Scaffold Class | Synthetic Approach from Furan Precursor | Potential Biological Relevance |

| Furan-containing Pyrrolidines | Cascade N-H insertion/intramolecular aldol (B89426) reaction | Neurological agents, enzyme inhibitors shareok.org |

| Dihydronaphthofurans | Annulation or cycloaddition reactions | Anti-inflammatory, antimicrobial agents vulcanchem.com |

| Fused Furan-Pyrimidines | Ring-forming reactions with appropriate precursors | Kinase inhibitors, anticancer agents |

| Biaryl Furans | Sequential Suzuki or Stille coupling reactions | Antiviral, antifungal agents |

Future Directions and Emerging Research Avenues in Dibromosilylfuran Chemistry

Development of Green Chemistry Approaches for Synthesis and Functionalization

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. The production and derivatization of 2,4-Dibromo-5-(trimethylsilyl)furan are ripe for innovation in this area. Future research is expected to focus on developing more sustainable and environmentally benign synthetic routes.

One key avenue is the utilization of bio-based feedstocks. Furfural (B47365), a key renewable platform chemical produced from plant biomass, serves as a common precursor for various furan (B31954) derivatives. nih.gov Investigating pathways to synthesize this compound from such renewable sources would align with the goals of a sustainable chemical industry. This could involve enzymatic transformations or chemo-catalytic processes designed to be more energy-efficient and generate less waste.

Another critical area is the move towards metal-free catalysis and the use of greener solvents. mdpi.com Many current synthetic methods rely on transition-metal catalysts and volatile organic solvents. Future methodologies could explore organocatalysis or the use of water as a reaction medium, which has been shown to be effective for the synthesis of other functionalized furans. nih.govbohrium.com The development of one-pot reactions where multiple synthetic steps are carried out in a single vessel would also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent use. bohrium.com

| Green Chemistry Strategy | Application to this compound | Potential Benefits |

| Bio-based Feedstocks | Synthesis from biomass-derived furfural or other furanic platform chemicals. nih.gov | Reduced reliance on fossil fuels, increased sustainability. |

| Metal-Free Catalysis | Use of organocatalysts or naturally sourced catalysts for synthesis and functionalization. mdpi.comnih.gov | Avoidance of toxic and expensive heavy metals, milder reaction conditions. |

| Green Solvents | Employing water or other environmentally benign solvents in synthetic procedures. nih.govbohrium.com | Reduced environmental pollution and health hazards. |

| Process Intensification | Development of one-pot or continuous flow reactions. | Increased efficiency, reduced waste, and improved safety. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the furan core, along with the bromo and trimethylsilyl (B98337) substituents in this compound, offers multiple handles for chemical modification. The exploration of novel catalytic systems is crucial for unlocking the full synthetic potential of this molecule with high efficiency and selectivity.

Ruthenium-based catalysts have shown promise in the synthesis of functionalized furans from other precursors and could be adapted for transformations involving this compound. nih.govcapes.gov.br These catalysts could enable novel cyclization or cross-coupling reactions. Similarly, Brønsted acid catalysis, which has been used for the reduction of furans, might be employed to selectively transform the furan ring while preserving the bromo and silyl (B83357) groups. acs.org

The C-H bonds on the furan ring, though limited in this substituted case, and the C-Br bonds are prime targets for functionalization. Research into transition metal-catalyzed C-H functionalization is a rapidly advancing field. youtube.com Catalytic systems involving rhodium or iridium could potentially be designed to selectively activate and functionalize specific positions on the furan ring, allowing for the introduction of new substituents with high precision. nih.govnih.gov For instance, iridium-catalyzed silylation could be explored for introducing additional silyl groups, or rhodium-catalyzed amination could be used to install nitrogen-containing functionalities. nih.govnih.gov

| Catalytic System | Potential Transformation | Anticipated Outcome |

| Ruthenium Catalysts | Cross-coupling reactions at the C-Br positions. nih.govcapes.gov.br | Formation of C-C or C-heteroatom bonds to build more complex molecules. |

| Brønsted Acid Catalysis | Selective reduction or rearrangement of the furan core. acs.org | Access to partially or fully saturated furan derivatives. |

| Rhodium Catalysts | Directed C-H amination or other functionalizations. nih.gov | Introduction of nitrogen-containing groups for biological or materials applications. |

| Iridium Catalysts | C-H borylation or further silylation. nih.gov | Creation of versatile intermediates for subsequent modifications. |

| Palladium Catalysts | Intramolecular amination or other cyclizations. nih.gov | Synthesis of fused heterocyclic systems containing the furan motif. |

Design of Next-Generation Furan-Based Functional Materials

The unique substitution pattern of this compound makes it an attractive monomer or cross-linking agent for the development of advanced functional materials. The bromine atoms can serve as points for polymerization or post-polymerization modification through various cross-coupling reactions, while the trimethylsilyl group can influence solubility, thermal stability, or be used for specific chemical transformations.

One promising area is the synthesis of novel polymers. Furan-based polymers are being explored as renewable alternatives to petroleum-based plastics. researchgate.net Incorporating this compound into polymer backbones could lead to materials with tailored properties. For example, it could be used to create silicon-containing polymers like poly(silyl ethers), which may exhibit enhanced thermal stability and biodegradability. researchgate.net The presence of bromine atoms would also allow for further functionalization of the resulting polymer, enabling the tuning of its electronic, optical, or mechanical properties.

Furthermore, this compound could be a precursor for conjugated organic materials. Polysubstituted furans are structural motifs in organic functional materials. researchgate.net By selectively replacing the bromine atoms with other functional groups through catalysis, it may be possible to create furan-based oligomers and polymers with interesting photophysical properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The journey from a molecule like this compound to a functional device or material is inherently interdisciplinary. Significant progress in this area will require close collaboration between organic chemists and materials scientists. uibk.ac.at

Organic chemists will face the challenge of developing efficient and scalable syntheses of the monomer and devising controlled polymerization and functionalization reactions. This will involve the exploration of the catalytic systems mentioned previously and a deep understanding of the reactivity of the substituted furan ring.

Concurrently, materials scientists will be essential for characterizing the properties of the resulting materials. uibk.ac.at This includes studying their thermal and mechanical stability, their electronic and optical properties, and their performance in various applications. Computational chemistry will play a vital role in this interdisciplinary effort by providing theoretical insights into molecular structures and predicting material properties, thereby guiding the design of new and improved functional materials. uibk.ac.at The synergy between synthetic innovation and materials characterization will be key to unlocking the potential of this compound in next-generation technologies.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-5-(trimethylsilyl)furan, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the furan ring. A common approach is:

Silylation : React furan with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the trimethylsilyl (TMS) group at the 5-position under mild conditions (0–25°C) .

Bromination : Use brominating agents like N-bromosuccinimide (NBS) or Br₂ in a controlled environment (e.g., DCM at −78°C) to achieve regioselective bromination at the 2- and 4-positions. Solvent polarity and temperature are critical to avoid over-bromination .

Key Factors :

- Base selection : Triethylamine minimizes side reactions during silylation.

- Reaction temperature : Low temperatures (−78°C) enhance bromination selectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the pure product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve bond angles and distances (e.g., Br–C and Si–C bonds) to validate regiochemistry and steric effects. CCDC deposition (e.g., 1828960 in ) provides reference data .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₈Br₂OSi: expected m/z 328.85) .

Advanced Research Questions

Q. How do the bromine and trimethylsilyl substituents affect the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

- Electronic Effects : Bromine (electron-withdrawing) reduces furan’s electron density, slowing its role as a diene. The TMS group (electron-donating via σ-* conjugation) partially counteracts this, enabling controlled reactivity .

- Steric Effects : The bulky TMS group at C-5 directs dienophiles (e.g., maleic anhydride) to react selectively at the less hindered C-2/C-4 positions.

Experimental Design : - Monitor reaction kinetics using in situ FTIR or HPLC under varying temperatures (25–80°C).

- Compare endo/exo selectivity with DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

Methodological Answer:

- Low-Temperature Protocols : Conduct reactions in refluxing THF (66°C) instead of higher-boiling solvents like toluene.

- Protecting Groups : Use transient silyl protection (e.g., TMSOTf) to stabilize reactive intermediates without requiring Lewis acids .

- Inert Atmosphere : Perform reactions under argon to prevent oxidative degradation.

Data Contradiction : Some studies report decomposition above 100°C, while others observe stability up to 150°C in sealed systems. Verify via thermogravimetric analysis (TGA) .

Q. How can computational chemistry predict regioselectivity in further functionalization reactions?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-3 position (unsubstituted) may show higher nucleophilicity than C-2/C-4 due to bromine’s deactivation .

- Molecular Dynamics (MD) : Simulate steric accessibility of substituents. The TMS group at C-5 may hinder electrophilic attack at C-5 but favor C-3 functionalization .

Validation : Cross-check computational predictions with experimental iodination or nitration results.

Q. What are the contradictions in literature regarding the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Some studies report TMS group hydrolysis (e.g., in HCl/MeOH), while others note stability in dilute acetic acid. Conduct pH-dependent stability assays (HPLC monitoring over 24 hours) .

- Basic Conditions : Contradictory data exist on silyl ether cleavage. For example, NaOH/EtOH may cleave TMS, but K₂CO₃/acetone preserves the group. Use ¹H NMR to track Si–C bond integrity .

Resolution : Optimize reaction conditions using buffered solutions (pH 5–7) to balance stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.